molecular formula C18H11ClN2O3S2 B2959370 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 372185-83-6

4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2959370
CAS No.: 372185-83-6
M. Wt: 402.87
InChI Key: RNDOXZSRVKASER-UHFFFAOYSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one: is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chlorobenzoyl, hydroxyl, thiazolyl, and thiophenyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with 4-chlorobenzoyl chloride and react it with thiophen-2-yl hydrazine under controlled conditions to form an intermediate. This intermediate is then further reacted with thiazol-2-ylamine to yield the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with precise control over temperature, pressure, and reagent concentrations. The use of automated systems and reactors would be essential to maintain consistency and quality. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: : The chlorobenzoyl group can be reduced to form a corresponding alcohol.

  • Substitution: : The thiazolyl and thiophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.

Major Products Formed

  • Oxidation: : Formation of 4-(4-chlorobenzoyl)-3-oxo-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one.

  • Reduction: : Formation of 4-(4-chlorobenzyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique structure may find use in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its combination of functional groups. Similar compounds might include:

  • 4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one: : Lacks the thiophenyl group.

  • 4-(4-chlorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one: : Lacks the thiazolyl group.

  • 3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one: : Lacks the chlorobenzoyl group.

These differences highlight the compound's unique structure and potential for diverse applications.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3S2/c19-11-5-3-10(4-6-11)15(22)13-14(12-2-1-8-25-12)21(17(24)16(13)23)18-20-7-9-26-18/h1-9,14,22H/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEAPZUXKHWWCX-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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